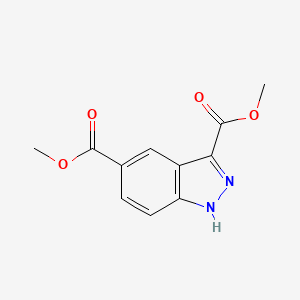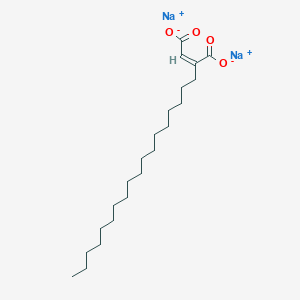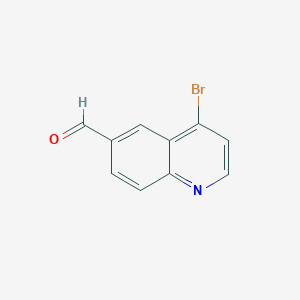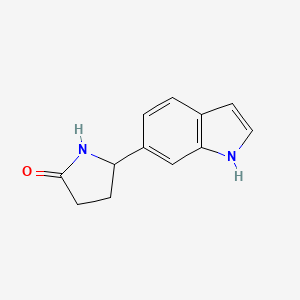![molecular formula C14H18N2O2 B12953358 8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one: is a complex organic compound with a unique structure that includes a benzylamino group and an oxazolo-pyridinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: In medicine, cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the oxazolo-pyridinone ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine sesquihydrochloride
- 3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(2-Methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Comparison: Compared to these similar compounds, cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is unique due to its specific structural features, such as the presence of both a benzylamino group and an oxazolo-pyridinone ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(benzylamino)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-16-8-4-7-12(13(16)10-18-14)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGZQLHAJPGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)N2C1)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
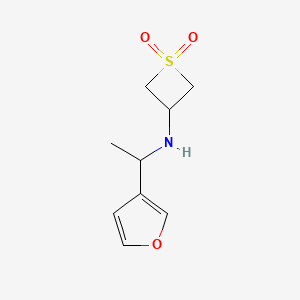
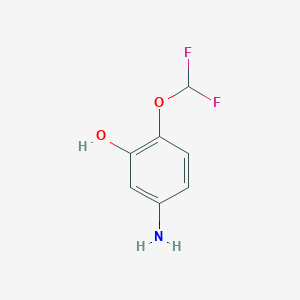
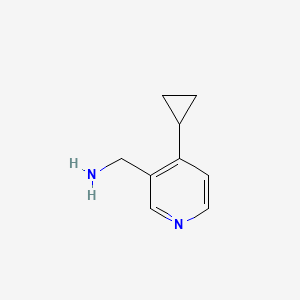
![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)

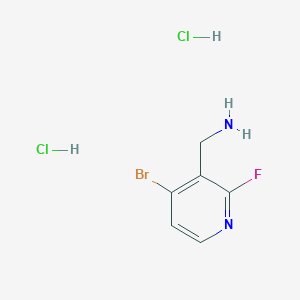
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
